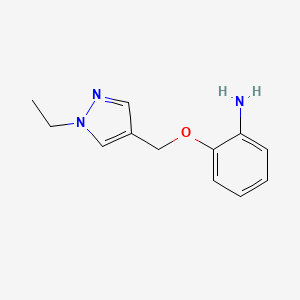
2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole scaffold, which this compound incorporates, has been associated with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound this compound features a methoxy group attached to an aniline moiety, with a pyrazole ring contributing to its pharmacological properties. The specific substitution pattern is crucial for its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have exhibited significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 1.88 ± 0.11 |
| 5a | B16-F10 | 2.12 ± 0.15 |
| 2 | SF-268 | 12.50 |
| 2 | NCI-H460 | 42.30 |
These results suggest that compounds with similar structures can effectively inhibit tumor growth, making them candidates for further development as anticancer agents .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compound 5a was shown to inhibit CDK2/cyclin E with an IC50 of 0.98 ± 0.06 µM, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
Pyrazole derivatives have also been reported to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. Research has indicated that certain pyrazole derivatives can inhibit bacterial growth, although specific data on this compound's antimicrobial efficacy is still limited .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Antitumor Effects : A study evaluated a series of pyrazole derivatives for their antitumor activity against various cancer cell lines. The results indicated that modifications in the pyrazole structure significantly influenced their potency .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory properties of pyrazole derivatives, demonstrating their potential as enzyme inhibitors in biochemical assays .
Propiedades
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-6-4-3-5-11(12)13/h3-8H,2,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZNXGSMIAXLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)COC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














